(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Overview
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes an allyl group, an ethoxy group, and a cyclopropanecarboxamide moiety
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the allyl and ethoxy groups: These functional groups can be introduced through substitution reactions using suitable reagents.
Formation of the cyclopropanecarboxamide moiety: This step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The allyl and ethoxy groups can participate in substitution reactions with suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: This can lead to the modulation of biological pathways and cellular processes.
Interference with cellular signaling: The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can be compared with other benzo[d]thiazole derivatives, such as:
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide: This compound shares a similar core structure but differs in the functional groups attached.
Thiazolo[5,4-d]thiazoles:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-10-18-14-12(20-4-2)6-5-7-13(14)21-16(18)17-15(19)11-8-9-11/h3,5-7,11H,1,4,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQDJBAHIDRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3CC3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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